molecular formula C21H15BrN2O4S B3608170 methyl 3-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate

methyl 3-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate

Cat. No. B3608170
M. Wt: 471.3 g/mol
InChI Key: DNZPUDCNPZAFSL-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a quinoline, a furan, a thiophene, and a carboxylate ester. Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals and dyes . Furans are a type of aromatic ether that can be found in a wide range of natural and synthetic compounds . Thiophenes are sulfur-containing aromatic compounds that are used in various fields such as pharmaceuticals and materials science . The carboxylate ester group is a common functional group in organic chemistry and biochemistry, involved in many chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The quinoline, furan, and thiophene rings would contribute to the compound’s aromaticity, making it relatively stable. The carboxylate ester group would likely make the compound polar and could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific conditions and reagents used. The aromatic rings might undergo electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other reactions common to carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a polar, aromatic compound, it would likely have a relatively high boiling point and be soluble in polar solvents. Its chemical properties would be largely determined by its functional groups .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and the context in which it’s being used. It could potentially be used in the synthesis of pharmaceuticals, dyes, or other chemicals, depending on its reactivity and the desired products .

properties

IUPAC Name

methyl 3-[[6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O4S/c1-11-3-6-18(28-11)17-10-14(13-9-12(22)4-5-15(13)23-17)20(25)24-16-7-8-29-19(16)21(26)27-2/h3-10H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZPUDCNPZAFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate
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methyl 3-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate

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